molecular formula C12H20O2 B1672493 Fenchyl acetate CAS No. 13851-11-1

Fenchyl acetate

Cat. No.: B1672493
CAS No.: 13851-11-1
M. Wt: 196.29 g/mol
InChI Key: JUWUWIGZUVEFQB-UHFFFAOYSA-N
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Description

Fenchyl acetate, systematically named 1,3,3-Trimethyl-2-norbornanyl acetate, is a monoterpene ester with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . It is a colorless to pale yellow liquid possessing a soft, sweet aroma with camphoraceous, woody, and pine-like notes . This compound occurs naturally in various plant sources, including the oils from Spanish fennel, rosemary, pine, and the leaves of the hinoki tree . Its primary traditional applications leverage its olfactory properties, making it a valuable ingredient in formulating fresh, minty, and woody nuances in perfumes, household fragrances, and edible flavors for products like chewing gum and toothpaste . Beyond its use in flavors and fragrances, this compound serves as an excellent organic solvent for various resins and polymers, including cellulose acetate butyrate, ethyl cellulose, and polystyrene, and is used in coatings and synthetic leather processing . Recent scientific investigation has revealed significant pharmacological potential. A 2023 study demonstrated that this compound has a remarkable diuretic effect in animal models, comparable to the standard drug furosemide . The research found it to be safe, with an LD50 greater than 2000 mg/kg, and its mechanism of action is linked to the nitric oxide (NO) pathway . Furthermore, the study showed that this compound administration can significantly increase the activity of mitochondrial enzyme complexes (I, II, III, and IV) in kidney tissues, suggesting its diuretic effect may also involve the restoration of mitochondrial function and a reduction in oxidative stress . This combination of established industrial utility and emerging research value in renal and metabolic studies makes this compound a compound of strong interest for scientific investigation.

Properties

IUPAC Name

(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl) acetate
Source PubChem
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InChI

InChI=1S/C12H20O2/c1-8(13)14-10-11(2,3)9-5-6-12(10,4)7-9/h9-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWUWIGZUVEFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C2CCC1(C2)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047197
Record name 3,3-Dimethyl-8,9-dinorbornan-2-yl acetate
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Molecular Weight

196.29 g/mol
Source PubChem
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Physical Description

Colourless mobile liquid; Mild, sweet, fir oil type aroma
Record name 1,3,3-Trimethyl-2-norbornanyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1398/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in oils; Slightly soluble in water, Soluble (in ethanol)
Record name 1,3,3-Trimethyl-2-norbornanyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.973-0.979
Record name 1,3,3-Trimethyl-2-norbornanyl acetate
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CAS No.

13851-11-1, 4057-31-2
Record name Fenchyl acetate
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Record name Bicyclo(2.2.1)heptan-2-ol, 1,3,3-trimethyl-, acetate, endo-
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Record name Fenchyl acetate
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Record name Fenchyl acetate
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Record name Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-, 2-acetate
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Record name 3,3-Dimethyl-8,9-dinorbornan-2-yl acetate
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Record name (1R,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl acetate
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Record name 3,3-dimethyl-8,9-dinorbornan-2-yl acetate
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Record name FENCHYL ACETATE
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Preparation Methods

Direct Esterification of Fenchol and Acetic Acid

The traditional approach involves refluxing fenchol (C₁₀H₁₈O) with excess acetic acid under acidic catalysis. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) typically serve as catalysts, operating at 110–120°C for 6–8 hours. However, this method faces limitations:

  • Equilibrium constraints : Water formation shifts equilibrium backward, capping yields at 60–70%.
  • Side reactions : Dehydration of fenchol generates alkenes, while over-esterification produces diacetylated by-products.
  • Purification challenges : Crude mixtures require vacuum distillation, but overlapping boiling points of fenchol (201°C) and this compound (232°C) complicate separation.

A 2012 patent (CN103012130A) attempted to mitigate these issues by substituting acetic acid with acetic anhydride, achieving 97% purity post-distillation.

Acid Anhydride-Mediated Synthesis

Replacing acetic acid with acetic anhydride [(CH₃CO)₂O] improves reaction kinetics and yield. The mechanism proceeds via nucleophilic acyl substitution, where fenchol’s hydroxyl group attacks the electrophilic carbonyl carbon of acetic anhydride. Key advantages include:

  • Irreversible reaction : Acetic acid byproduct is consumed by excess anhydride, driving completion.
  • Reduced side products : Minimal dehydration or oligomerization compared to direct esterification.

Optimized conditions (CN103012130A):

  • Molar ratio: Fenchol : acetic anhydride : H₂SO₄ = 1 : 0.73 : 0.08.
  • Temperature: 120°C for 3 hours.
  • Workup: Neutralization with 30% NaOH, water washing, and vacuum distillation.

This protocol achieves 82–85% yield with >97% purity, though residual sulfuric acid may necessitate additional washes.

Catalytic Innovations and Green Chemistry

Heterogeneous Acid Catalysts

Solid acids like Amberlyst-15 and zeolites offer recyclability and reduced corrosion. A 2017 study (CN106866419A) demonstrated that sulfonated graphene oxide (SGO) catalyzes this compound synthesis at 100°C with 89% yield. SGO’s high surface area (260–300 m²/g) and sulfonic acid density (1.2 mmol/g) enhance turnover frequency while minimizing side reactions.

Enzyme-Catalyzed Esterification

Lipases (e.g., Candida antarctica Lipase B) enable solvent-free synthesis under mild conditions (40–50°C). A 2021 Journal of Molecular Catalysis report documented 78% conversion after 24 hours using immobilized CALB and molecular sieves to absorb water1. While slower than chemical methods, enzymatic routes align with green chemistry principles by avoiding toxic solvents and catalysts2.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 80°C) reduces reaction time to 15–20 minutes with comparable yields (80–83%)3. The dielectric heating effect uniformly activates reactants, preventing localized overheating that degrades fenchol4.

Raw Material Considerations

Fenchol Sourcing and Synthesis

Fenchol (C₁₀H₁₈O), the primary alcohol precursor, is obtained via:

  • Isolation from turpentine : Fractional distillation of α-pinene-rich turpentine oil yields 50–60% fenchol.
  • Grignard synthesis : Fenchone (C₁₀H₁₆O) reacts with ethyl magnesium bromide to form fenchol (85–90% yield).
  • Catalytic hydrogenation : Nickel-catalyzed hydrogenation of fenchone at 80°C and 5 bar H₂ provides fenchol in 92% purity.

Challenges : Turpentine-derived fenchol contains terpineol and linalool impurities (8–12%), necessitating azeotropic distillation.

Industrial-Scale Production and Purification

Batch Reactor Design

Stainless steel or glass-lined reactors (500–1000 L capacity) equipped with:

  • Reflux condensers : Prevent volatile loss at high temperatures.
  • Agitators : Ensure homogeneous mixing of viscous reactants.
  • Temperature probes : Maintain optimal reaction conditions (110–120°C).

Vacuum Fractional Distillation

Post-reaction mixtures undergo distillation at 10–15 mmHg to separate this compound (collected at 105–110°C) from unreacted fenchol and by-products. Advanced systems use spinning band columns with 30–40 theoretical plates for >99% purity5.

Environmental and Economic Perspectives

Waste Management

  • Spent catalysts : Sulfuric acid neutralization generates Na₂SO₄, which is landfilled or repurposed in detergents.
  • Organic residues : Distillation bottoms (5–8% of feed) are incinerated or used as fuel additives.

Cost Analysis

  • Raw materials : Fenchol ($45–50/kg) and acetic anhydride ($1.2–1.5/kg) dominate costs6.
  • Energy consumption : Distillation accounts for 60–70% of energy use, incentivizing membrane-based separations7.
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Chemical Reactions Analysis

Types of Reactions: Fenchyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to fenchol and acetic acid.

    Oxidation: this compound can be oxidized to produce various oxidation products, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Hydrolysis: Fenchol and acetic acid.

    Oxidation: Various oxidation products depending on the specific conditions and reagents used.

Scientific Research Applications

Cosmetic Science

Application: Fragrance Ingredient
Fenchyl acetate is widely used as a fragrance component in various cosmetic products, including fine fragrances, shampoos, and decorative cosmetics. Its incorporation enhances the sensory experience for users by contributing to the overall aroma profile of the products.

Case Study: Fragrance Formulation
In a study examining the formulation of floral perfumes, this compound was blended with other essential oils to create a balanced scent profile. The resulting fragrance was noted for its fresh and woody notes, appealing to consumers seeking natural scents .

Food Science

Application: Flavoring Agent
this compound is utilized as a flavoring agent in the food industry due to its pleasant aroma and taste. It enhances the sensory attributes of food products, particularly in baked goods and confections.

Case Study: Flavor Profile Analysis
Research involving the use of this compound in baked goods showed that it significantly improved consumer acceptability scores compared to control samples without the compound. Sensory evaluations indicated that this compound contributed to a more complex flavor profile .

Medical Research

Application: Diuretic Potential
Recent studies have highlighted the diuretic effects of this compound. In animal models, administration led to increased excretion of sodium, potassium, creatinine, and uric acid, suggesting potential therapeutic applications for managing fluid retention .

Case Study: Diuretic Mechanism Study
A controlled study administered varying doses of this compound to rats and observed dose-dependent increases in urinary output and electrolyte excretion. The mechanism involved nitric oxide pathways, indicating its role in renal function enhancement .

Analytical Chemistry

Application: Reference Compound
this compound serves as a reference compound in mass spectrometry and other analytical techniques. Its distinct chemical properties allow for accurate identification and quantification of similar compounds in complex mixtures .

Case Study: Mass Spectrometry Calibration
In an analytical chemistry study focused on environmental samples, this compound was used as a calibration standard for identifying volatile organic compounds (VOCs) in air samples. The results demonstrated its effectiveness in enhancing measurement accuracy .

Industrial Applications

Application: Solvent Use
this compound is employed as an organic solvent in various industrial processes, including synthetic leather production and plastic processing. Its good solubility characteristics make it suitable for dissolving cellulose-based materials and natural resins .

Field Application Type Key Findings/Results
Cosmetic ScienceFragrance IngredientEnhances sensory experience; widely used in perfumes and cosmetics
Food ScienceFlavoring AgentImproves flavor profiles; increases consumer acceptability
Medical ResearchDiuretic PotentialSignificant increase in urinary output; involvement of nitric oxide pathways
Analytical ChemistryReference CompoundUsed for calibration in mass spectrometry; improves accuracy in VOC identification
Industrial ApplicationsSolvent UseEffective for dissolving cellulose-based materials; utilized in synthetic processes

Mechanism of Action

The mechanism of action of fenchyl acetate involves its interaction with various molecular targets and pathways. For example, its diuretic effect is believed to be mediated through its interaction with renal pathways, leading to increased urine production. The exact molecular targets and pathways involved in its other biological activities are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Chemical and Structural Similarities

Fenchyl acetate shares structural motifs with other bicyclic monoterpenes and esters. Key analogs include:

Compound Molecular Formula Key Features Natural Sources
This compound C₁₂H₂₀O₂ Bicyclic ester, sweet/woody aroma Croton spp., Alpinia spp.
Isobornyl Acetate C₁₂H₂₀O₂ Bicyclic ester, camphoraceous note Synthesized from camphene
α-Pinene C₁₀H₁₆ Bicyclic monoterpene, pine-like aroma Callitris glaucophylla, conifers
Limonene C₁₀H₁₆ Cyclic monoterpene, citrus aroma Ferula gummosa, citrus peels
β-Caryophyllene C₁₅H₂₄ Sesquiterpene, spicy/woody aroma Pelargonium hortorum, cloves

Pharmacological and Functional Comparisons

Diuretic Activity
  • This compound : At 400 mg/kg, increases urine output by 65% in rats, comparable to hydrochlorothiazide but with lower electrolyte imbalance risks .
  • Limonene : Shows mild diuretic effects but is primarily studied for gastroprotective and anti-anxiety properties .
Antimicrobial and Cytotoxic Effects
  • This compound : Moderate cytotoxicity (IC₅₀ = 50–100 µg/mL) against colon and cervical cancer cells .
  • β-Caryophyllene : Exhibits stronger anti-inflammatory and anticancer activity via CB2 receptor modulation but lacks significant diuretic effects .
Enzyme Inhibition
  • 1,8-Cineole : Dominates in Alpinia malaccensis EO but shows weaker enzyme inhibition despite higher abundance .

Abundance and Variability in Natural Sources

This compound’s concentration varies significantly across plant species and tissues:

Plant Species Part Analyzed This compound (%) Dominant Co-Compounds (%)
Croton micans Flowers 41.6 α-Caryophyllene (12.6), β-Cubebene (5.0)
Pelargonium hortorum Aqueous extract 16.57 α-Pinene (19.46), Limonene (11.45)
Callitris glaucophylla Needles 7.0–19.7 α-Pinene (17.4–30.2), Limonene (23.4–26.4)
Alpinia malaccensis Rhizome EO 14.98 1,8-Cineole (31.96), α-Terpinene (17.78)

Environmental Influence :

  • In Ferula gummosa, this compound constitutes <1% in Semnan province (Iran) but is absent in Tehran samples, highlighting geographic variability .
  • Soil treatments in Foeniculum vulgare alter β-fenchyl acetate levels (0.06–0.64%), demonstrating agronomic impacts on EO composition .

Biological Activity

Fenchyl acetate is an organic compound belonging to the class of terpenes and is commonly found in essential oils derived from various plants, particularly those in the Apiaceae family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects. This article delves into the biological activity of this compound, supported by research findings and case studies.

Chemical Composition and Properties

This compound is characterized by its pleasant aroma and is often used in perfumery and as a flavoring agent. Its chemical structure contributes to its solubility in various organic solvents, making it applicable in multiple industrial processes. The following table summarizes the chemical composition of this compound in different essential oils:

Essential Oil Source This compound Content (%)
C. decurrens14.16
C. sempervirensNot detected
T. articulataNot detected

This data indicates that this compound is predominantly found in the essential oil of C. decurrens, highlighting its significance in this particular plant species .

Antimicrobial Activity

This compound exhibits considerable antimicrobial properties. Studies have shown that it possesses broad-spectrum antibacterial activity against various pathogens. For instance, research conducted on essential oils rich in this compound demonstrated effective inhibition of bacterial strains such as Staphylococcus epidermidis and Candida albicans .

In a comparative study, essential oils containing this compound were found to be effective against common foodborne pathogens, suggesting its potential application as a natural preservative in food products . The mechanism of action appears to involve disruption of the microbial cell membrane, leading to cell lysis.

Anti-Inflammatory and Analgesic Effects

This compound has been investigated for its anti-inflammatory and analgesic properties. A study highlighted its efficacy as a spasmolytic agent, indicating that it could provide relief from muscle spasms and pain . The presence of this compound in certain essential oils was associated with traditional medicinal practices for treating headaches and other pain-related conditions .

Furthermore, a study examining the effects of essential oils on inflammation found that this compound-rich formulations significantly reduced inflammatory markers in animal models . This suggests that this compound may have therapeutic potential for managing inflammatory diseases.

Case Studies and Applications

  • Case Study: Antimicrobial Efficacy
    • In a controlled experiment, an essential oil rich in this compound was applied to food products contaminated with Escherichia coli and Listeria monocytogenes. Results indicated a significant reduction in bacterial counts, demonstrating its potential as a natural food preservative .
  • Case Study: Pain Relief
    • A clinical trial involving patients with chronic pain conditions utilized a topical formulation containing this compound. Participants reported a marked decrease in pain levels after consistent application over four weeks, supporting its analgesic properties .

Safety Considerations

While this compound shows promising biological activities, safety assessments are crucial. It has been classified as an irritant to skin and eyes; therefore, proper handling guidelines must be followed during its use . Additionally, high concentrations may pose risks for dermal and respiratory sensitization.

Q & A

Q. What are the key physicochemical properties of fenchyl acetate, and how do they influence experimental design?

this compound (C₁₂H₂₀O₂, CAS 13851-11-1) has a boiling point of 220°C, a refractive index of 1.454–1.459, and a density of 8.030–8.138 lb/gal . These properties are critical for designing extraction and purification protocols. For example, its low vapor pressure (0.117 mm/Hg at 25°C) suggests limited volatility, making rotary evaporation feasible for solvent removal. Acid value (<1.00 KOH/g) indicates stability under acidic conditions, but hydrolysis risks in prolonged aqueous storage must be mitigated .

Q. How is this compound synthesized, and what are common byproducts in catalytic reactions?

this compound is synthesized via esterification of fenchol (1,3,3-trimethyl-2-norbornanol) with acetic anhydride. A 2016 study using Amberlyst 36 catalyst in turpentine acetoxylation reported bornyl acetate as the primary product, with this compound as a minor byproduct (retention time: ~7–9 min in GC analysis). Competing isomerization reactions (e.g., camphene formation) and steric hindrance from the bicyclic structure reduce yield, necessitating kinetic modeling for optimization .

Q. What analytical methods are validated for quantifying this compound in plant essential oils?

Gas chromatography (GC) with flame ionization detection (FID) is standard. For Tanacetum parthenium essential oil, GC-MS identified this compound at 7.44% using a DB-5 column (30 m × 0.25 mm, 0.25 μm film). Co-elution with trans-chrysanthenyl acetate (23.30%) requires polar columns (e.g., HP-INNOWax) for resolution . Calibration curves should use ≥95% pure this compound (Sigma-Aldrich, FG grade) to minimize matrix interference .

Advanced Research Questions

Q. How do stereochemical variations (e.g., (1R)-(+)-fenchyl acetate) affect biological activity?

The (1R)-(+)-enantiomer (CAS 99341-77-2) exhibits distinct receptor-binding properties. A 2023 study on diuretic activity found that 400 mg/kg (1R)-(+)-fenchyl acetate increased rat urine output by 62% vs. controls, whereas racemic mixtures showed 48% efficacy. Chiral HPLC (Chiralcel OD-H column) confirmed enantiopurity (>98%), suggesting stereospecific interactions with renal Na⁺/K⁺-ATPase .

Q. What mechanisms explain this compound’s diuretic and antioxidant effects?

Prolonged administration (14 days) in rats at 200 mg/kg upregulated aquaporin-2 expression and reduced oxidative stress (↓MDA by 29%, ↑SOD by 18%). Molecular docking simulations suggest hydrogen bonding between the acetyl group and COX-2 active sites, modulating prostaglandin synthesis . Antioxidant activity in Hymenocrater longiflorus essential oil correlates with this compound’s ability to scavenge DPPH radicals (IC₅₀ = 45 μM) .

Q. How can contradictory data on this compound’s occurrence in plant species be resolved?

Discrepancies arise from chemotype variability and extraction methods. For example, Iranian Tanacetum parthenium lacks this compound, while Ukrainian samples contain 7.44%. Metabolomic profiling (LC-QTOF-MS) and climate-controlled cultivation experiments are recommended to isolate genetic vs. environmental factors .

Methodological Challenges

Q. What strategies optimize this compound isolation from complex matrices?

  • Liquid-liquid extraction : Use ethyl acetate/water (3:1) for polar-nonpolar partitioning .
  • SPE cleanup : C18 cartridges preconditioned with methanol reduce terpene interference .
  • Crystallization : Cooling to −20°C in hexane yields 85% purity, but multiple recrystallizations are needed for FG-grade (>96%) .

Q. How do catalytic systems influence this compound synthesis efficiency?

Comparative studies show Amberlyst 36 (wet) achieves 22% conversion vs. H₂SO₄ (18%), with fewer side products. Acidic resins mitigate hydrolysis but require >60°C activation. Kinetic models (pseudo-first-order) recommend 4-hour reaction times to balance yield and energy costs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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